5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro
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Overview
Description
5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro: is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets .
Medicine: Its structure allows it to interact with specific enzymes and receptors, making it a candidate for drug design .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
- 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-ol
- Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-
- 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine
Comparison: Compared to these similar compounds, 5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such reactivity is desired .
Properties
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-4-7-3-1-2-6-11-9(7)12-8/h4-5H,1-3,6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJIGNVGZONZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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